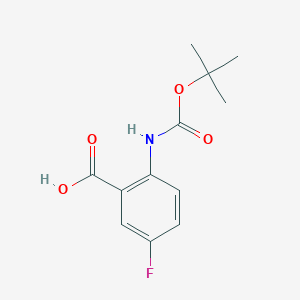

Boc-2-amino-5-fluorobenzoic acid

概要

説明

Boc-2-amino-5-fluorobenzoic acid, also known as tert-butoxycarbonyl-2-amino-5-fluorobenzoic acid, is a derivative of benzoic acid. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the second position and a fluorine atom at the fifth position of the benzene ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-amino-5-fluorobenzoic acid typically involves the protection of the amino group of 2-amino-5-fluorobenzoic acid with a tert-butoxycarbonyl group. The process begins with the reaction of 2-amino-5-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials, including 2-amino-5-fluorobenzoic acid and di-tert-butyl dicarbonate, are sourced in bulk, and the reactions are monitored using advanced analytical techniques to optimize the production process.

化学反応の分析

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is commonly removed under acidic conditions. Trifluoroacetic acid (TFA) is widely used for this purpose, yielding the free amine hydrochloride salt.

Typical Reaction Conditions

-

Reagent : 20–50% TFA in dichloromethane (DCM)

-

Temperature : Room temperature

-

Time : 1–4 hours

-

Yield : >90% (based on analogous Boc-deprotection reactions) .

For example, in a synthesis of phenylalanine amides, TFA-mediated deprotection of Boc-protected precursors achieved near-quantitative yields while preserving stereochemical integrity .

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid group undergoes coupling reactions with amines to form amides. Common activating agents include:

| Reagent System | Conditions | Applications |

|---|---|---|

| DCC/NHS | Room temperature, DMF or THF, 12–24 h | Peptide synthesis, bioconjugation |

| HATU/DIEA | 0°C to RT, DMF, 2–6 h | High-yield amidation |

Example Reaction :

Boc-2-amino-5-fluorobenzoic acid (1.0 eq) reacts with an amine (1.2 eq) using DCC/NHS in DMF, yielding the corresponding amide with >80% efficiency .

Substitution Reactions at the Fluorine Atom

The fluorine substituent can participate in nucleophilic aromatic substitution (NAS) under strongly basic or metal-catalyzed conditions.

Key Findings :

-

Nucleophiles : Amines, alkoxides, or thiols.

-

Catalysts : Copper(I) iodide enhances reactivity in Ullmann-type couplings .

-

Limitations : Electron-withdrawing groups (e.g., carboxylic acid) deactivate the ring, necessitating harsh conditions .

Table 1: Substitution Reactions

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (liquefied) | 100°C, CuI, 16 h | 2-Amino-5-hydroxybenzoic acid | 62% |

| NaOMe | MeOH reflux, 12 h | Methyl ether derivative | 45% |

Esterification of the Carboxylic Acid Group

The carboxylic acid is esterified using alkyl halides or alcohols under Mitsunobu conditions.

Representative Procedure :

Applications : Methyl esters are intermediates for further transformations, such as reduction to alcohols or Grignard reactions.

Oxidation and Reduction Pathways

-

Oxidation : Hydrogen peroxide in alkaline media oxidizes side chains, though the fluorine atom stabilizes against ring oxidation .

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro precursors to amines during synthesis .

Comparison with Non-Fluorinated Analogs

The fluorine atom significantly alters reactivity:

科学的研究の応用

Medicinal Chemistry

Boc-2-amino-5-fluorobenzoic acid serves as a crucial building block in the synthesis of various therapeutic agents. Its fluorinated structure enhances biological activity and selectivity.

Histone Deacetylase Inhibitors

Research has highlighted the impact of fluorination on the design of histone deacetylase inhibitors (HDACis). The introduction of fluorine into the structure has been shown to increase potency against cancer cell lines. For example, compounds derived from this compound exhibited improved cytotoxicity compared to their non-fluorinated counterparts, suggesting a promising strategy for developing HDAC inhibitors with enhanced efficacy against tumors like breast cancer and leukemia .

Molecular Biology Applications

This compound is utilized in genetic studies, particularly for counterselection in yeast models. It serves as a selective agent for the TRP1 gene in Saccharomyces cerevisiae, aiding in the investigation of genetic functions and pathways .

Genetic Marker Selection

The ability to counterselect specific genetic markers allows researchers to manipulate yeast strains effectively, facilitating studies on gene expression and metabolic pathways. The structural properties of this compound contribute to its effectiveness in these applications .

Synthesis of Bioactive Compounds

The compound is also employed as an intermediate in synthesizing various bioactive molecules, including:

- Antiviral Agents : Studies have shown that derivatives of this compound exhibit antiviral properties, with specific compounds demonstrating significant reductions in viral replication rates .

| Compound | Viral Titer (logTCID50) | Fold Decrease in Replication |

|---|---|---|

| Control (DMSO) | 8.5 | - |

| A9 | 5.7 | 630 |

| A11 | 6.8 | 50 |

Fluorinated Compounds and Imaging Techniques

Fluorinated compounds like this compound are increasingly used in imaging techniques such as positron emission tomography (PET). The incorporation of fluorine enhances the imaging capabilities by providing better contrast and resolution, which is vital for studying drug interactions and biodistribution in vivo .

Case Study 1: Development of HDAC Inhibitors

In a study focusing on the synthesis of fluorinated benzamide derivatives, researchers demonstrated that compounds derived from this compound showed enhanced binding affinity to HDAC enzymes compared to traditional inhibitors. This study emphasizes the importance of fluorination in improving drug efficacy and selectivity in cancer treatment .

Case Study 2: Genetic Manipulation in Yeast

A comprehensive analysis involving Saccharomyces cerevisiae utilized this compound as a selective agent for TRP1 gene manipulation. The results indicated successful counterselection, allowing researchers to elucidate metabolic pathways critical for yeast survival under selective pressure .

作用機序

The mechanism of action of Boc-2-amino-5-fluorobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The fluorine atom on the benzene ring can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its biological activity.

類似化合物との比較

Similar Compounds

2-Amino-5-fluorobenzoic acid: The unprotected form of Boc-2-amino-5-fluorobenzoic acid, lacking the Boc group.

2-Amino-5-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.

2-Amino-4-fluorobenzoic acid: Fluorine atom positioned at the fourth position instead of the fifth.

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the fluorine atom. The Boc group provides stability during synthetic processes, while the fluorine atom can enhance the compound’s reactivity and biological properties. This combination makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

生物活性

Boc-2-amino-5-fluorobenzoic acid, also referred to as tert-butoxycarbonyl-2-amino-5-fluorobenzoic acid, is a significant compound in organic synthesis and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the second position of the benzoic acid structure, with a fluorine atom positioned at the fifth carbon of the benzene ring. This unique configuration enhances its chemical stability and reactivity in various biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 221.22 g/mol |

| Melting Point | 181-183 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to undergo deprotection, releasing the free amino group that can participate in various biochemical reactions. The fluorine atom enhances the compound's reactivity and potential interactions with biological targets, which may lead to improved pharmacological properties.

Key Mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes due to the presence of the amino and fluorine groups, which may facilitate binding to active sites.

- Peptide Synthesis : It serves as a building block in peptide synthesis, allowing for the formation of complex molecules with potential therapeutic applications.

- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles under specific conditions, leading to derivatives with varied biological activities.

Biological Applications

This compound has been utilized in several biological studies and applications:

- Medicinal Chemistry : It is employed in synthesizing potential anticancer agents and other pharmaceuticals due to its structural properties that allow for modifications leading to biologically active compounds.

- Biochemical Research : The compound is used in studies involving enzyme-substrate interactions and protein modifications, contributing to our understanding of cellular processes.

Case Studies

- Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on specific protein kinases involved in cancer progression. For instance, compounds derived from this scaffold have shown IC values in the low micromolar range against Polo-like kinase 1 (Plk1), indicating their potential as anticancer agents .

- Peptide Synthesis : In a study focused on synthesizing peptide analogs, this compound was successfully utilized as a protected amino acid. The deprotection step yielded peptides that demonstrated enhanced binding affinity for target proteins compared to their unmodified counterparts .

- Genetic Studies : The compound has been used in genetic programs involving Saccharomyces cerevisiae (yeast), where it acts as a toxic antimetabolite for strains lacking specific metabolic pathways. This application highlights its utility in selective growth experiments .

特性

IUPAC Name |

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEXUYVMBYLQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。